molecular formula C11H12Cl3NO2 B12726610 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride CAS No. 84509-18-2

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride

Cat. No.: B12726610
CAS No.: 84509-18-2
M. Wt: 296.6 g/mol
InChI Key: JEMYOIHJGYCUQL-UHFFFAOYSA-N
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Description

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(321)octane hydrochloride is a synthetic compound known for its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves the reaction of 3,4-dichlorophenyl derivatives with azabicyclo compounds under controlled conditions. One common method includes the use of organic solvents and catalysts to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dichlorophenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is unique due to its specific combination of a dichlorophenyl group and an azabicyclo structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

84509-18-2

Molecular Formula

C11H12Cl3NO2

Molecular Weight

296.6 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride

InChI

InChI=1S/C11H11Cl2NO2.ClH/c12-9-2-1-7(3-10(9)13)11-6-14-4-8(16-11)5-15-11;/h1-3,8,14H,4-6H2;1H

InChI Key

JEMYOIHJGYCUQL-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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